N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea can be synthesized through a one-pot reaction utilizing commercially available starting materials. [] The process involves reacting 4-chloro-3-trifluoromethylaniline with triphosgene, followed by the addition of 4-methylaniline. [] This method allows for efficient production of the target compound with high purity. Optimization of the reaction conditions, such as the molar ratio of starting materials, the order of addition, and the reaction temperature, significantly impacts the yield of the final product. []
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5